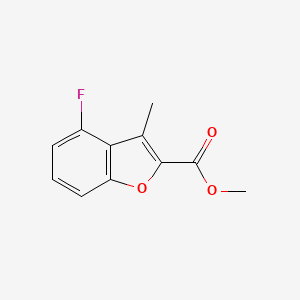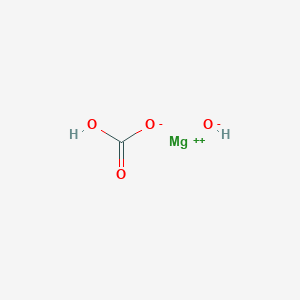
Magnesium;hydrogen carbonate;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;hydrogen carbonate;hydroxide is a compound that combines magnesium, hydrogen carbonate, and hydroxide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;hydrogen carbonate;hydroxide can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with carbonic acid. The reaction can be represented as follows:
[ \text{Mg(OH)}_2 + 2\text{H}_2\text{CO}_3 \rightarrow \text{Mg(HCO}_3\text{)}_2 + 2\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and requires a dilute solution of carbonic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium carbonate and carbon dioxide. The reaction is carried out in an aqueous medium, where magnesium carbonate reacts with carbon dioxide and water to form this compound:
[ \text{MgCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Mg(HCO}_3\text{)}_2 ]
This method is efficient and widely used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;hydrogen carbonate;hydroxide undergoes various chemical reactions, including:
-
Decomposition: : Upon heating, this compound decomposes to form magnesium carbonate, water, and carbon dioxide.
[ \text{Mg(HCO}_3\text{)}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
-
Acid-Base Reactions: : It reacts with acids to form magnesium salts, water, and carbon dioxide.
[ \text{Mg(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} + 2\text{CO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and nitric acid. These reactions typically occur at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include magnesium chloride, magnesium sulfate, and magnesium nitrate, along with water and carbon dioxide .
Applications De Recherche Scientifique
Magnesium;hydrogen carbonate;hydroxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of magnesium;hydrogen carbonate;hydroxide involves its ability to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance by reacting with excess hydrogen ions to form water and carbon dioxide. This buffering action is crucial in maintaining the stability of biological systems .
Comparaison Avec Des Composés Similaires
Magnesium;hydrogen carbonate;hydroxide can be compared with other similar compounds such as magnesium carbonate, magnesium hydroxide, and magnesium bicarbonate:
Magnesium Carbonate: Unlike this compound, magnesium carbonate is less soluble in water and is primarily used as a drying agent and antacid.
Magnesium Bicarbonate: This compound is similar to this compound but is more commonly used in water treatment to remove hardness.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it an important compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
CH2MgO4 |
|---|---|
Poids moléculaire |
102.33 g/mol |
Nom IUPAC |
magnesium;hydrogen carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
Clé InChI |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(O)[O-].[OH-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


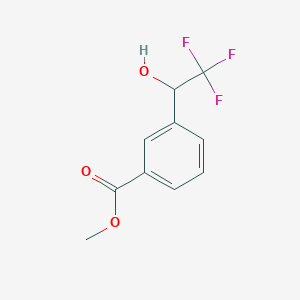
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)

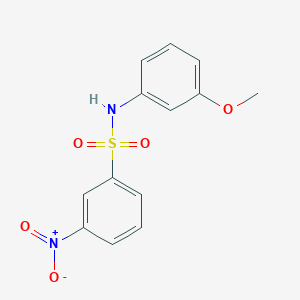
![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)
![Hexyl[(4-methylphenyl)methyl]amine](/img/structure/B12087240.png)

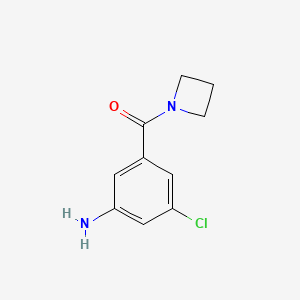



![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

